molecular formula C9H5IO2S B071582 4-Iodo-benzo[b]thiophene-2-carboxylic acid CAS No. 176549-83-0

4-Iodo-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B071582
CAS No.: 176549-83-0
M. Wt: 304.11 g/mol
InChI Key: WXCFASJVNZNLJL-UHFFFAOYSA-N
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Description

4-Iodo-benzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5IO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-benzo[b]thiophene-2-carboxylic acid typically involves the iodination of benzo[b]thiophene derivatives followed by carboxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carbon monoxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of iodine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-benzo[b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzo[b]thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Iodo-benzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Bromo-benzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.

    4-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chlorine atom, which can affect its reactivity and applications.

Uniqueness: The presence of the iodine atom in 4-Iodo-benzo[b]thiophene-2-carboxylic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

4-iodo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFASJVNZNLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618680
Record name 4-Iodo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176549-83-0
Record name 4-Iodo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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